Etretinato

Descripción general

Descripción

El etretinato es un retinoides aromático sintético desarrollado por Hoffmann–La Roche. Fue aprobado por la Administración de Alimentos y Medicamentos de los Estados Unidos en 1986 para el tratamiento de la psoriasis severa. El this compound es un retinoides de segunda generación, lo que significa que está modificado químicamente a partir de los retinoides de primera generación para mejorar la eficacia y reducir los efectos secundarios. Debido a su alto riesgo de causar defectos de nacimiento, fue retirado del mercado canadiense en 1996 y del mercado estadounidense en 1998. A pesar de esto, sigue estando disponible en Japón bajo el nombre comercial Tigason .

Aplicaciones Científicas De Investigación

Etretinate has been extensively studied for its applications in various fields:

Chemistry: Etretinate is used as a model compound to study the behavior of retinoids and their derivatives in chemical reactions.

Biology: In biological research, etretinate is used to investigate the effects of retinoids on cellular differentiation and proliferation.

Medicine: Etretinate was primarily used to treat severe psoriasis. .

Industry: In the pharmaceutical industry, etretinate serves as a reference compound for the development of new retinoid-based therapies.

Mecanismo De Acción

El mecanismo de acción del etretinato no se conoce del todo. Se cree que actúa uniéndose a los receptores del ácido retinoico en la piel, lo que ayuda a normalizar el ciclo de crecimiento de las células de la piel. El this compound interfiere con la diferenciación terminal de los queratinocitos, lo que reduce el crecimiento celular excesivo y la queratinización que se observa en condiciones como la psoriasis. Además, el this compound mejora la unión del monofosfato cíclico de adenosina a la subunidad reguladora de las proteínas quinasas dependientes del monofosfato cíclico de adenosina, modulando aún más los procesos celulares .

Análisis Bioquímico

Biochemical Properties

Etretinate is believed to interfere with the terminal differentiation of keratinocytes, similar to retinoic acid . It is thought to bind to the retinoic acid receptors and enhance the binding of cAMP to the regulatory RI subunit of cAMP dependent protein kinases .

Cellular Effects

The active metabolite responsible for etretinate’s effects, acitretin, is a retinoid . Retinoids, having a structure similar to vitamin A, are involved in the normal growth of skin cells . Acitretin works by inhibiting the excessive cell growth and keratinisation, a process by which skin cells become thickened due to the deposition of a protein within them . This results in the reduction of the thickening of the skin, plaque formation, and scaling .

Molecular Mechanism

It is believed to work by targeting specific receptors (retinoid receptors) in the skin which help normalize the growth cycle of skin cells .

Temporal Effects in Laboratory Settings

Etretinate is highly lipophilic and is stored and released from adipose tissue, so its effects can continue long after dosage stops . It is detectable in the plasma for up to three years following therapy . In cell culture studies, etretinate dose-dependently decreased the PICP concentration in the medium of fibroblasts from both healthy subjects and patients .

Metabolic Pathways

Etretinate is extensively metabolized, with significant first-pass metabolism to the pharmacologically active acid form . Subsequent metabolism results in the inactive 13-cis acid form, chain-shortened breakdown products, and conjugates that are ultimately excreted .

Transport and Distribution

Due to its lipophilic nature, etretinate is stored in adipose tissue from where it is slowly released . This allows etretinate to have a prolonged effect even after the cessation of treatment .

Subcellular Localization

Given its lipophilic nature and its storage in adipose tissue, it can be inferred that etretinate likely localizes to lipid-rich areas within cells .

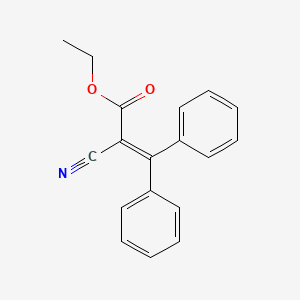

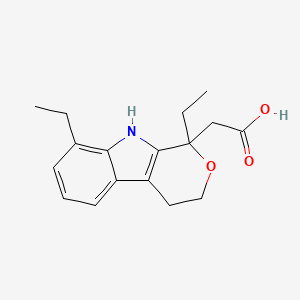

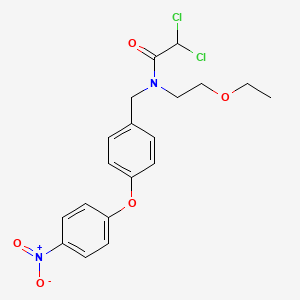

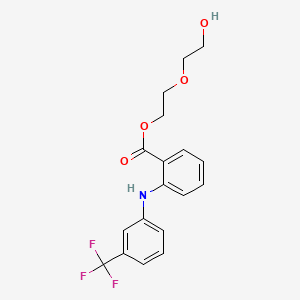

Métodos De Preparación

El etretinato se sintetiza mediante un proceso de varios pasos que implica la reacción de acitretina con un reactivo activo como el 1,1'-carbonildiimidazol. Esta reacción va seguida de la adición de etanol o un etanolato alcalino o alcalinotérreo para producir this compound . La producción industrial de this compound implica condiciones de reacción estrictas para garantizar una alta pureza y rendimiento. La ruta de síntesis se puede resumir como sigue:

Reacción de acitretina con 1,1'-carbonildiimidazol: Este paso forma un compuesto intermedio.

Adición de etanol o etanolato alcalino/alcalinotérreo: Este paso convierte el intermedio en this compound.

Análisis De Reacciones Químicas

El etretinato experimenta varias reacciones químicas, incluyendo:

Oxidación: El this compound puede oxidarse para formar su metabolito activo, acitretina. Esta reacción suele implicar el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: La reducción del this compound puede llevar a la formación de metabolitos menos activos o inactivos. Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: El this compound puede sufrir reacciones de sustitución en las que los grupos funcionales se sustituyen por otros grupos. Estas reacciones a menudo requieren catalizadores y condiciones específicas para que se produzcan de forma eficiente.

Los principales productos formados a partir de estas reacciones incluyen acitretina y otros metabolitos que pueden tener diferentes grados de actividad biológica .

4. Aplicaciones en investigación científica

El this compound ha sido ampliamente estudiado por sus aplicaciones en diversos campos:

Química: El this compound se utiliza como compuesto modelo para estudiar el comportamiento de los retinoides y sus derivados en reacciones químicas.

Biología: En la investigación biológica, el this compound se utiliza para investigar los efectos de los retinoides en la diferenciación y proliferación celular.

Medicina: El this compound se utilizaba principalmente para tratar la psoriasis severa. .

Industria: En la industria farmacéutica, el this compound sirve como compuesto de referencia para el desarrollo de nuevas terapias basadas en retinoides.

Comparación Con Compuestos Similares

El etretinato se suele comparar con otros retinoides, en particular la acitretina y la isotretinoína:

Acitretina: La acitretina es el metabolito activo del this compound y tiene un mecanismo de acción similar.

Isotretinoína: La isotretinoína es otro retinoides utilizado principalmente para el tratamiento del acné severo.

Otros compuestos similares incluyen tretinoína, adapaleno y tazaroteno, que se utilizan para diversas afecciones dermatológicas. Cada uno de estos compuestos tiene propiedades únicas que los hacen adecuados para aplicaciones terapéuticas específicas .

Propiedades

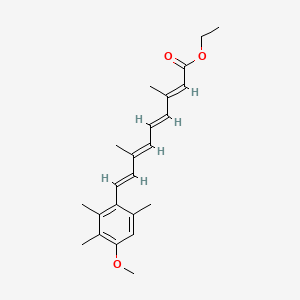

IUPAC Name |

ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMNCQVAMBCHCO-DJRRULDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023036 | |

| Record name | Etretinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

2.2X10-7 mm Hg @ 25 °C /Estimated/ | |

| Record name | ETRETINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

54350-48-0 | |

| Record name | Etretinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54350-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etretinate [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054350480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | etretinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etretinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etretinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETRETINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65M2UDR9AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETRETINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104-105 °C | |

| Record name | ETRETINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

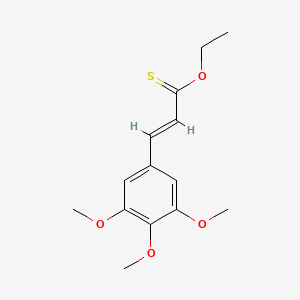

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

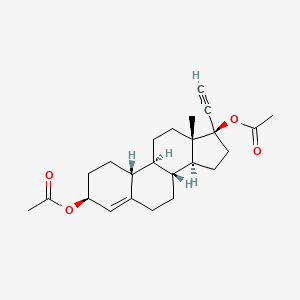

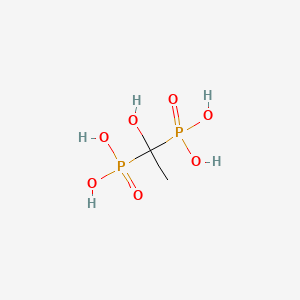

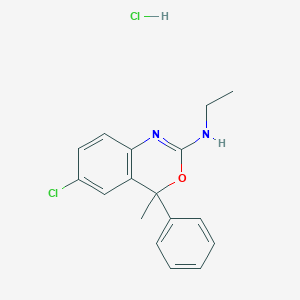

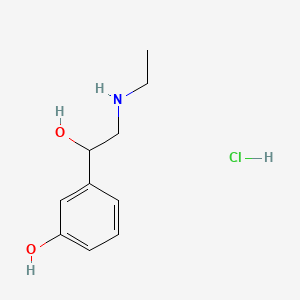

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of etretinate?

A1: While the exact mechanism of action remains unclear, research suggests that etretinate influences keratinocyte proliferation and differentiation, potentially by binding to retinoid receptors. [] This can result in a reduction of epidermal thickness and modulation of keratinocyte proliferation. []

Q2: How does etretinate impact inflammation in psoriasis?

A2: Studies indicate that etretinate exhibits anti-inflammatory effects in psoriasis, possibly by reducing the production of inflammation-associated proteins like HLA-DR and ICAM-1 by epidermal keratinocytes. [] Additionally, etretinate treatment appears to decrease the presence of T-lymphocyte subsets (CD3+, CD8+, and CD25+) in lesional tissue. []

Q3: What is the molecular formula and weight of etretinate?

A3: The molecular formula of etretinate is C28H36O3, and its molecular weight is 432.58 g/mol. (This information can be readily obtained from publicly available chemical databases like PubChem or ChemSpider).

Q4: How does the presence of food affect etretinate absorption?

A4: Studies reveal that consuming etretinate with a high-fat meal or milk significantly increases its absorption compared to fasting conditions or ingestion with a high-carbohydrate meal. [] This suggests that dietary fat enhances the bioavailability of etretinate.

Q5: How does alcohol consumption affect acitretin metabolism in relation to etretinate?

A5: Research shows that alcohol consumption can influence the conversion of acitretin to etretinate in patients. [] This metabolic conversion is significant as it leads to the formation of etretinate, which has a much longer half-life and therefore, a prolonged teratogenic risk.

Q6: What is the impact of etretinate on the absorption of hydrophilic and lipophilic compounds?

A6: Research indicates that etretinate does not significantly influence the intestinal absorption of D-xylose (a hydrophilic compound) or phytomenadione (vitamin K1, a lipophilic compound) in healthy volunteers. []

Q7: How is etretinate distributed in the body?

A7: Etretinate demonstrates a tendency to accumulate in adipose tissue due to its lipophilic nature. [, ] Additionally, high levels of etretinate have been detected in the adrenal glands during autopsy studies. []

Q8: What is the elimination half-life of etretinate?

A8: Etretinate exhibits a long elimination half-life, ranging from 45 to 120 days, which contributes to its prolonged presence in the body even after treatment discontinuation. [, ]

Q9: What are the known teratogenic risks associated with etretinate?

A9: Etretinate is a known teratogen, and its use during pregnancy is contraindicated due to the risk of severe fetal malformations. [, ] The teratogenic risk persists for an extended period, even after treatment discontinuation, due to its long half-life and accumulation in adipose tissue.

Q10: What musculoskeletal side effects have been reported with etretinate use?

A10: Long-term treatment with high doses of etretinate has been associated with musculoskeletal adverse effects like cortical hyperostosis, ligament calcification, and premature epiphyseal closure, particularly in children. []

Q11: Have there been attempts to develop targeted delivery systems for etretinate?

A11: Research has investigated the use of polyurethane-coated removable nitinol stents as a drug delivery system for etretinate to the arterial wall in rabbits. [] This approach aimed to achieve high local drug concentrations while minimizing systemic exposure.

Q12: What analytical methods are employed to measure etretinate and its metabolites in biological samples?

A12: High-performance liquid chromatography (HPLC) is a commonly used technique for the quantification of etretinate, acitretin, and their metabolites in various biological matrices, including plasma, tissue, and amniotic fluid. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.